Product packaging for 2-Bromo-3,4-dichlorobenzyl alcohol(Cat. No.:CAS No. 1804909-56-5)

2-Bromo-3,4-dichlorobenzyl alcohol

Cat. No.: B1413345
CAS No.: 1804909-56-5
M. Wt: 255.92 g/mol
InChI Key: SMMSGQBLLQGSMD-UHFFFAOYSA-N
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Description

Evolution of Halogenated Aromatic Scaffolds in Modern Chemical Science

Halogenated aromatic compounds serve as fundamental building blocks in the synthesis of a vast array of functional materials, pharmaceuticals, and agrochemicals. google.comnih.gov Initially, simple chlorinated and brominated aromatics were employed, but as synthetic methodologies advanced, chemists gained the ability to create increasingly complex and precisely substituted molecules. This evolution allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its reactivity and biological activity.

Modern synthetic chemistry has also seen a shift towards more efficient and environmentally conscious methods for producing these scaffolds. Traditional routes often required harsh conditions or toxic reagents. Today, techniques such as photocatalysis and the development of safer halogenating agent systems, like using hydrogen peroxide with hydrobromic acid instead of elemental bromine, represent a significant advancement in green chemistry. acs.orgresearchgate.net This progress enables the construction of highly functionalized molecules like 2-Bromo-3,4-dichlorobenzyl alcohol with greater precision and sustainability.

Positioning of this compound within Contemporary Organic Synthesis and Medicinal Chemistry Research

While specific research applications for this compound are not widely documented in public literature, its structure firmly places it in the category of a "designer" building block for synthetic and medicinal chemistry. Its utility can be inferred from the well-documented applications of its structural analogs. For instance, 2,4-dichlorobenzyl alcohol is a known active ingredient in antiseptic throat lozenges, possessing both antibacterial and antiviral properties. wikipedia.orgdrugbank.com

The unique trisubstituted pattern of this compound—with halogens at adjacent positions and an additional bromine at the ortho position relative to the alcohol—suggests it is a candidate for research into novel bioactive compounds. The specific placement of these three halogen atoms is deliberate, intended to modulate physicochemical properties such as lipophilicity, metabolic stability, and the capacity for specific binding interactions. Notably, halogens can participate in "halogen bonding," a directional, non-covalent interaction that can contribute to the affinity of a ligand for its biological target. nih.govacs.org Therefore, this compound is best understood as a specialized intermediate, likely synthesized for the creation of molecular libraries used in the screening and discovery of new potential drugs and agrochemicals.

Review of Fundamental Principles Governing Halogenation Patterns in Benzyl (B1604629) Alcohol Systems

The synthesis and behavior of this compound are governed by fundamental principles of organic chemistry. A plausible synthetic pathway, constructed from established reaction mechanisms, illuminates these principles.

A logical synthesis would likely begin with 3,4-dichlorotoluene . The first step would be an electrophilic aromatic substitution to introduce the bromine atom onto the ring. The two chlorine atoms are ortho, para-directing; however, the position between them (meta to both) is sterically hindered and electronically deactivated. The most likely positions for bromination are ortho to one of the chlorine atoms. Given the directing effects, the bromine would be installed at the C2 position, yielding 2-bromo-3,4-dichlorotoluene (B1412547) . This type of reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). prepchem.com

The next transformation would be the halogenation of the benzylic methyl group. This is achieved via a free-radical mechanism, commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. prepchem.com This reaction selectively brominates the carbon adjacent to the aromatic ring, converting 2-bromo-3,4-dichlorotoluene into 2-bromo-3,4-dichlorobenzyl bromide .

Finally, the benzyl bromide is converted to the target benzyl alcohol. While direct hydrolysis with a strong base is possible, this often leads to the formation of a bis-benzyl ether byproduct. A more controlled and higher-yielding method involves a two-stage process: first, a nucleophilic substitution with an acetate (B1210297) salt (like sodium acetate) to form the benzyl acetate intermediate, followed by hydrolysis of the ester with a strong base to yield the final this compound. prepchem.comepo.org This strategy prevents the newly formed alcohol from reacting with the starting benzyl bromide.

Data Tables

The following tables provide calculated physicochemical properties for the target compound and compare it with related, well-documented benzyl alcohol derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2-Bromo-3,4-dichlorophenyl)methanol
Molecular Formula C₇H₅BrCl₂O
Molecular Weight 255.92 g/mol
Melting Point Data not available in literature
Boiling Point Data not available in literature
CAS Number Data not available in literature

Table 2: Comparative Properties of Related Benzyl Alcohol Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Benzyl alcohol100-51-6C₇H₈O108.14-15
2,4-Dichlorobenzyl alcohol1777-82-8C₇H₆Cl₂O177.0357 - 60 wikipedia.org
3,4-Dichlorobenzyl alcohol1805-32-9C₇H₆Cl₂O177.0336 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrCl2O B1413345 2-Bromo-3,4-dichlorobenzyl alcohol CAS No. 1804909-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMSGQBLLQGSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Methodologies for the Synthesis of 2 Bromo 3,4 Dichlorobenzyl Alcohol

Regioselective Aromatic Functionalization Approaches

Achieving the desired 2-bromo-3,4-dichloro substitution pattern on the benzene (B151609) ring is a primary challenge in the synthesis of the target alcohol. The directing effects of the substituents on the aromatic ring must be carefully managed to install the bromine atom at the C-2 position with high selectivity.

Controlled Electrophilic Aromatic Bromination and Chlorination

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.govnih.gov The key to synthesizing 2-Bromo-3,4-dichlorobenzyl alcohol via this route is controlling the regioselectivity of the halogenation step. Starting from 3,4-dichlorotoluene, the existing chloro substituents are ortho-, para-directing but deactivating, while the methyl group is ortho-, para-directing and activating. The interplay of these electronic effects can lead to a mixture of isomers.

To achieve regioselective bromination at the C-2 position (ortho to one chloro group and meta to the other), reaction conditions must be meticulously optimized. The development of regioselective electrophilic aromatic brominations is a high priority in synthetic chemistry. nih.gov Various brominating agents and catalysts can be employed to influence the positional selectivity. google.com For instance, the use of zeolites as catalysts can induce high para-selectivity for the bromination of toluene-like substrates, which in this case would be an undesired outcome. nih.gov Therefore, conditions that favor kinetic control and are sensitive to steric hindrance might be employed to enhance substitution at the less hindered C-2 position. Theoretical ab initio calculations can be used to analyze the positional selectivity and predict outcomes, which often agree well with experimental data. nih.govnih.gov

Table 1: Hypothetical Conditions for Regioselective Bromination of 3,4-Dichlorotoluene

Brominating Agent Catalyst Solvent Temperature (°C) Potential Major Isomer
Br₂ FeBr₃ CH₂Cl₂ 0 - 25 Mixture of 2-bromo and 6-bromo isomers
N-Bromosuccinimide (NBS) Silica Gel CCl₄ 50 - 70 Potential for increased 2-bromo isomer
Br₂ Zeolite H-BEA Dichloroethane 30 - 50 Likely favors 6-bromo (para to methyl)

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Directed Ortho-Metalation Strategies for Directed Halogenation

Directed ortho-metalation (DoM) offers a powerful alternative to electrophilic substitution for achieving high regioselectivity. wikipedia.org This strategy involves a directing metalation group (DMG) that positions an organolithium base to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with an electrophile, such as a bromine source, to install the substituent exclusively at the desired position. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would start with a 3,4-dichlorinated aromatic precursor bearing a potent DMG. The aryl O-carbamate group (Ar-OCONEt₂) is among the strongest DMGs available. nih.gov A synthetic route could begin with 3,4-dichlorophenol, which is converted to its O-diethylcarbamate derivative. Treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) would lead to regioselective lithiation at the C-2 position. nih.govuwindsor.ca Quenching this aryllithium species with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane) would yield the 2-bromo-3,4-dichloro-O-arylcarbamate. Subsequent functional group manipulation, including reduction of the carbamate or conversion to a hydroxymethyl group, would lead to the target benzylic alcohol.

Table 2: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

Directing Group Formula Relative Strength
O-Carbamate -OCONEt₂ Very Strong
Amide -CONEt₂ Very Strong
Sulfoxide -SO₂R Strong
Methoxy -OCH₃ Moderate

Source: Adapted from principles described in directed ortho-metalation literature. wikipedia.orgnih.gov

Stereoselective Synthesis of the Benzylic Alcohol Moiety

Once the aromatic ring is appropriately functionalized to a precursor like 2-bromo-3,4-dichlorobenzaldehyde, the next critical step is the stereoselective formation of the benzylic alcohol. Chiral benzyl (B1604629) alcohols are common structural elements in pharmaceuticals and natural products. nih.gov

Asymmetric Reduction of Precursor Carbonyl Compounds

The asymmetric reduction of a prochiral ketone or aldehyde is one of the most direct methods for producing enantiomerically enriched alcohols. Biocatalysis offers a green and highly selective option. For example, baker's yeast (Saccharomyces cerevisiae) is frequently used for the reduction of synthetic substrates to prepare chiral intermediates. worldwidejournals.com The reduction of 2-bromo-3,4-dichlorobenzaldehyde using whole cells of baker's yeast could potentially yield the corresponding alcohol with high enantioselectivity under mild, environmentally compatible conditions. worldwidejournals.com

Alternatively, chemical methods such as the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, are highly effective for the enantioselective reduction of prochiral ketones. The Meerwein-Ponndorf-Verley (MPV) reduction, particularly when using chiral aluminum-based catalysts, also provides a pathway to chiral secondary alcohols. researchgate.net

Table 3: Comparison of Asymmetric Reduction Methods for 2-bromo-3,4-dichlorobenzaldehyde

Method Catalyst/Reagent Typical Enantiomeric Excess (ee) Advantages
Biocatalytic Reduction Baker's Yeast (S. cerevisiae) Often >90% Environmentally friendly, mild conditions
CBS Reduction Chiral Oxazaborolidine / BH₃ >95% High enantioselectivity, predictable stereochemistry
Asymmetric MPV Reduction Chiral Al(III)-calixarene complexes / iPrOH Up to 99% Uses inexpensive reducing agent, mild conditions

This table is illustrative, showing typical performance for these general methods.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com

In a potential synthesis, 2-bromo-3,4-dichlorobenzaldehyde could be condensed with a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, to form a chiral intermediate. wikipedia.orgsigmaaldrich.com A subsequent diastereoselective reduction of the carbonyl group, directed by the chiral auxiliary, would establish the desired stereochemistry at the benzylic carbon. Cleavage of the auxiliary would then release the enantiomerically enriched this compound. Sulfoxide groups are another type of chiral auxiliary that can be effective in directing asymmetric additions to aldehydes. nih.gov

Pd/Cu dual catalytic systems have also been developed for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives from benzyl geminal dicarboxylates, offering a modern approach to constructing vicinal stereocenters. nih.gov

Exploration of Novel Synthetic Pathways

While the aforementioned methods represent robust strategies, the field of organic synthesis is continually evolving. Novel pathways for the synthesis of this compound could leverage cutting-edge methodologies. For instance, the direct C-H functionalization of a 3,4-dichlorinated benzyl alcohol derivative would be a highly atom- and step-economical approach. This would involve the regioselective activation and subsequent bromination of the C-H bond at the C-2 position, potentially using a transition metal catalyst and a suitable directing group.

Furthermore, the integration of synthetic steps into cascade reactions or one-pot procedures represents a modern trend toward efficiency. mdpi.com A process that combines regioselective halogenation with in-situ reduction of a carbonyl precursor could streamline the synthesis. The development of flow chemistry protocols for hazardous reactions like bromination or lithiation could also offer improved safety and scalability. Finally, the discovery of novel halogenase enzymes could one day enable the direct, regioselective biocatalytic halogenation of an aromatic precursor, offering a green alternative to traditional chemical methods.

Electrochemical Synthetic Routes for Halogenated Benzyl Alcohols

Electrochemical synthesis offers a green and highly controllable alternative to traditional chemical reduction methods for producing halogenated benzyl alcohols from their corresponding aldehydes. This approach replaces chemical reducing agents with electrons, minimizing waste and often allowing for reactions under mild conditions. The core of this process is the electrocatalytic hydrogenation (ECH) of the aldehyde group on a catalyst-modified electrode surface.

The synthesis of a halogenated benzyl alcohol via this route would typically involve the reduction of the precursor, 2-bromo-3,4-dichlorobenzaldehyde, at the cathode of an electrochemical cell. The process is influenced by several key parameters that must be carefully optimized to maximize yield and selectivity.

Key Parameters in Electrochemical Synthesis:

Electrode Material: The choice of cathode material is crucial for selectively hydrogenating the aldehyde group without affecting the halogen substituents on the aromatic ring. Materials like carbon-supported palladium (Pd/C) are often used.

Electrolyte Composition: The reaction is typically conducted in an aqueous or aqueous-alcoholic medium. The composition of the electrolyte can significantly impact reaction rates and efficiency bohrium.com. For instance, the addition of alcohols like methanol (B129727) or ethanol can influence the rates of both the desired hydrogenation and the competing hydrogen evolution reaction bohrium.com.

Applied Potential: The cathodic potential is a critical variable. It must be controlled to ensure the efficient reduction of the aldehyde while preventing side reactions. Kinetic analysis has shown that the reaction order can change with varying half-cell potentials, reflecting changes in the surface coverage of the reactant on the electrode bohrium.com.

Co-adsorbates: The presence of certain molecules can enhance the reaction rate. For example, substituted phenols can act as co-adsorbates that polarize the aldehyde's carbonyl group, promoting its hydrogenation by acting as a proton conduit nih.gov.

The primary challenge in the electrochemical synthesis of halogenated benzyl alcohols is achieving high selectivity. The desired reaction is the reduction of the aldehyde to an alcohol, but a competing reaction is the hydrogen evolution reaction (HER). Furthermore, over-reduction could potentially lead to dehalogenation, although this is generally less favorable than aldehyde reduction. By fine-tuning the aforementioned parameters, high Faradaic efficiency for the target alcohol can be achieved.

Table 1: Key Parameters for Electrochemical Reduction of Benzaldehydes
ParameterTypical Conditions/MaterialsImpact on Synthesis
Cathode MaterialPalladium on Carbon (Pd/C), Molybdenum Disulfide (MoS₂), PlatinumInfluences catalytic activity and selectivity towards alcohol formation over side reactions.
ElectrolyteAqueous phosphate buffer, often with an alcohol co-solvent (methanol, ethanol).Affects reactant solubility, conductivity, and reaction rates. Alcohol concentration can modulate efficiency bohrium.com.
Applied Potential-0.6 to -1.2 V (vs. Ag/AgCl)Controls the rate of electron transfer and can alter reaction kinetics and product selectivity bohrium.com.
pHNeutral (e.g., pH 7.0)Affects the hydrogen evolution side reaction and the stability of the reactants and products.

Biocatalytic Transformations utilizing Enzymatic Systems

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of this compound, the key reaction is the enzymatic reduction of the corresponding aldehyde. This method is highly valued for its ability to operate under mild conditions (ambient temperature and neutral pH) and its potential for high enantioselectivity, which is crucial in the pharmaceutical industry.

The reduction is typically catalyzed by alcohol dehydrogenases (ADHs), which use a cofactor such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as the source of hydride for the reduction. These enzymes can be used in isolated form or within whole-cell systems.

Whole-Cell Biocatalysis:

Using whole microorganisms (e.g., Baker's yeast, E. coli, or various bacteria and fungi) is often more practical and cost-effective than using isolated enzymes. The host organism contains the necessary enzymes and can regenerate the expensive cofactors in situ. Research has demonstrated the successful biocatalytic reduction of various benzaldehyde (B42025) derivatives. For instance, plant wastes from sources like capulin seeds have been used as a source of enzymes for the reduction of benzaldehyde, achieving high conversion rates scielo.org.mx. This approach aligns with the principles of green chemistry by utilizing renewable resources and minimizing toxic waste scielo.org.mx.

The substrate scope of many enzymatic systems includes halogenated compounds. The electronic properties of the substituents on the aromatic ring can influence the conversion rate. Electron-withdrawing groups, such as chlorine and bromine, can affect the reactivity of the aldehyde group, but many biocatalytic systems are robust enough to accommodate these variations effectively.

Table 2: Examples of Biocatalytic Reduction of Benzaldehyde Derivatives
Biocatalyst SourceSubstrateProductConversion/Yield
Capulin Seeds (Aqueous Extract)BenzaldehydeBenzyl alcohol86% Conversion scielo.org.mx
Mamey Seeds (Aqueous Extract)BenzaldehydeBenzyl alcohol77% Conversion scielo.org.mx
Bean Pods (Aqueous Extract)BenzaldehydeBenzyl alcohol54% Conversion scielo.org.mx
Candida, Pichia, Rhodotorula spp.2-Bromo-4-fluoro acetophenone(S)-1-(2'-bromo-4'-fluorophenyl)ethanol>90% Yield

Process Optimization and Scale-Up Considerations in Academic Settings

Transitioning a synthetic protocol for a compound like this compound from a small laboratory scale (milligrams to grams) to a larger academic scale (multi-gram to kilograms) is not a matter of simply multiplying reagent quantities labmanager.com. It requires careful process optimization and an understanding of chemical engineering principles that are often not critical at the bench scale rsc.org.

Process Optimization:

In an academic setting, the goal of optimization is often to improve yield and purity while ensuring the process remains manageable and safe within a laboratory environment.

Reaction Parameters: Key parameters such as temperature, concentration, catalyst loading, and reaction time must be systematically investigated. Instead of varying one factor at a time, a Design of Experiments (DoE) approach can be more efficient for identifying optimal conditions and understanding the interplay between different variables.

Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of reagents and solvents become more significant. A solvent that is convenient for a 1-gram reaction may be too expensive or too hazardous for a 100-gram reaction. The environmental impact and difficulty of waste disposal also become more pressing concerns.

Analytical Monitoring: Robust in-process monitoring is essential to track reaction progress and impurity formation. Techniques like Thin-Layer Chromatography (TLC), while useful for small-scale reactions, may need to be supplemented with more quantitative methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) during scale-up to ensure the process is well-controlled.

Scale-Up Challenges in Academia:

Scaling up a synthesis in a university lab presents unique challenges compared to an industrial pilot plant.

Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reaction vessel size increases. This means that the heat generated by an exothermic reaction cannot be dissipated as efficiently, potentially leading to a dangerous temperature increase or "thermal runaway." A reaction that is easily controlled in a 100 mL flask may require a dedicated cooling system and careful control of the addition rate in a 5 L reactor.

Mass Transfer and Mixing: Effective mixing becomes more difficult on a larger scale. A magnetic stir bar is often insufficient for larger, round-bottom flasks, necessitating the use of overhead mechanical stirrers to ensure the reaction mixture is homogeneous and to prevent localized "hot spots" or concentration gradients visimix.com.

Downstream Processing: Work-up and purification procedures that are simple on a small scale can become bottlenecks during scale-up. A liquid-liquid extraction that takes minutes in a small separatory funnel can be cumbersome and time-consuming with larger volumes. Similarly, purification by column chromatography becomes significantly more challenging and resource-intensive. Developing a robust crystallization or distillation procedure is often a more viable purification strategy for larger quantities.

Safety: The risks associated with a chemical process increase with scale. Handling larger volumes of flammable solvents, corrosive reagents, or toxic materials requires a more rigorous safety assessment, dedicated equipment (e.g., walk-in fume hoods), and appropriate personal protective equipment kewaunee.in.

Successfully scaling up a synthesis in an academic setting requires a multidisciplinary approach, combining a deep understanding of the chemical reaction with an appreciation for the physical and safety challenges that emerge at a larger scale labmanager.comrsc.org.

Advanced Chemical Reactivity and Transformation Studies of 2 Bromo 3,4 Dichlorobenzyl Alcohol

Functional Group Interconversions of the Hydroxyl Group

The benzylic hydroxyl group is a primary site of reactivity in 2-bromo-3,4-dichlorobenzyl alcohol, enabling a variety of transformations into other key functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids: Mechanistic Investigations

The primary alcohol moiety of this compound can be selectively oxidized to form either the corresponding aldehyde (2-bromo-3,4-dichlorobenzaldehyde) or carboxylic acid (2-bromo-3,4-dichlorobenzoic acid), depending on the choice of oxidizing agent and reaction conditions. libretexts.orgkhanacademy.org

Mild Oxidation to Aldehydes: Mild oxidizing agents are employed to achieve the partial oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. khanacademy.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org The mechanism for these oxidations generally involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based reagents. libretexts.orgorientjchem.org This is followed by a base-assisted elimination step (often E2-like) where a proton on the benzylic carbon is removed, leading to the formation of the carbon-oxygen double bond of the aldehyde. libretexts.org The presence of electron-withdrawing halogen substituents on the aromatic ring can slow down the rate of oxidation compared to unsubstituted benzyl (B1604629) alcohol. researchgate.net

Strong Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), are used for the complete oxidation to 2-bromo-3,4-dichlorobenzoic acid. khanacademy.org The reaction typically proceeds through the initial formation of the aldehyde, which is then rapidly hydrated in the aqueous medium to form a gem-diol intermediate. This hydrate (B1144303) provides the necessary hydroxyl group for the subsequent oxidation step to the carboxylic acid. khanacademy.org Kinetic studies on substituted benzyl alcohols have shown that electron-withdrawing groups, like the chloro and bomo substituents present, decrease the reaction rate by destabilizing the transition state. orientjchem.org

The table below summarizes typical reagents for these transformations.

TransformationReagent(s)ProductNotes
Mild OxidationPyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)2-Bromo-3,4-dichlorobenzaldehydeStops at the aldehyde stage. khanacademy.org
Strong OxidationPotassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)2-Bromo-3,4-dichlorobenzoic acidProceeds through an aldehyde intermediate. khanacademy.org

Substitution Reactions at the Benzylic Position: Scope and Stereochemical Implications

The benzylic carbon in this compound is a key site for nucleophilic substitution reactions. After conversion of the hydroxyl group to a better leaving group (e.g., a halide or tosylate), it can be displaced by a variety of nucleophiles. Benzylic substrates are capable of reacting via both SN1 and SN2 mechanisms. khanacademy.orgquora.comyoutube.com

Mechanism and Scope: The choice between SN1 and SN2 pathways is influenced by the reaction conditions and the stability of the potential carbocation intermediate. youtube.com

SN1 Reaction: This pathway involves the formation of a benzylic carbocation. While benzyl carbocations are generally stabilized by resonance with the benzene (B151609) ring, the three electron-withdrawing halogen substituents (one bromine, two chlorine) on the aromatic ring of this specific compound would significantly destabilize the positive charge, making the SN1 pathway less favorable than in unsubstituted benzyl alcohol. quora.com

SN2 Reaction: This concerted mechanism is favored by strong nucleophiles and is sensitive to steric hindrance. youtube.com Since this is a primary alcohol, the benzylic carbon is not sterically hindered, favoring the SN2 pathway. youtube.com The reaction involves a backside attack by the nucleophile, displacing the leaving group.

Stereochemical Implications: If the benzylic position were chiral, the stereochemical outcome would be mechanism-dependent.

An SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of products. quora.com

An SN2 reaction occurs with a backside attack, resulting in a complete inversion of stereochemistry at the reaction center, a process known as Walden inversion. quora.comyoutube.com

Derivatization to Esters and Ethers: Synthetic Utility

The hydroxyl group provides a direct handle for the synthesis of valuable ester and ether derivatives.

Ester Synthesis: Benzyl esters can be synthesized through the reaction of this compound with carboxylic acids or their derivatives (like acyl chlorides or anhydrides). organic-chemistry.org A common laboratory method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with a carboxylic acid under mild conditions. nih.gov These esters can serve as protected forms of carboxylic acids, as the benzyl group can be selectively removed later by hydrogenolysis. organic-chemistry.org

Ether Synthesis: Benzyl ethers are frequently used as protecting groups for alcohols in multi-step syntheses due to their stability under a wide range of conditions and their selective cleavage via catalytic hydrogenolysis. youtube.com The Williamson ether synthesis is a classic method for preparing these ethers, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com Alternatively, this compound itself can be converted to the corresponding benzyl halide and then reacted with an alkoxide. youtube.com Milder, more modern methods for benzylation under neutral conditions have also been developed. beilstein-journals.org

DerivativeReagents/MethodSynthetic Utility
EsterCarboxylic Acid, DCC, DMAPProtecting group for carboxylic acids, prodrugs. organic-chemistry.orgnih.gov
EtherNaH, then an alkyl halide (Williamson Synthesis)Stable protecting group for alcohols, cleavable by hydrogenolysis. youtube.com

Reactivity Profiles of the Halogen Substituents

The three halogen atoms on the aromatic ring exhibit their own characteristic reactivity, which is distinct from that of the benzylic position.

Nucleophilic Aromatic Substitution Reactions on the Dichlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a strong nucleophile. masterorganicchemistry.com This reaction is generally difficult for simple aryl halides and requires significant activation by strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

For this compound, the chloro and bromo substituents are electron-withdrawing but are not located in the strongly activating ortho or para positions relative to one another. libretexts.org The hydroxymethyl group is a weakly activating group. Consequently, the ring is not highly activated for SNAr reactions. Substitution would likely require harsh conditions, such as high temperatures and very strong nucleophiles/bases. libretexts.org Under such forcing conditions, elimination-addition reactions via a benzyne (B1209423) intermediate might also become a competing pathway. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromo- and Chloro-positions

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org A key feature of these reactions when applied to polyhalogenated aromatic compounds is the potential for selective reactivity.

The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle is highly dependent on the halogen, following the general trend: I > Br > Cl > F. nih.gov The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, allowing it to undergo oxidative addition to a low-valent metal center (like Pd(0) or Ni(0)) much more readily. nih.gov

This difference in reactivity allows for selective cross-coupling at the C-Br bond of this compound while leaving the two C-Cl bonds intact. By choosing appropriate catalysts (typically palladium-based) and reaction conditions, a variety of groups (aryl, alkyl, alkynyl, etc.) can be introduced at the C2 position. nih.govst-andrews.ac.uk The remaining chloro substituents can then be subjected to a second, different cross-coupling reaction under more forcing conditions if desired, enabling the sequential functionalization of the aromatic ring.

The table below illustrates the expected selectivity.

Reaction TypeCoupling PartnerCatalyst System (Typical)Position of Reaction
Suzuki CouplingArylboronic acidPd(PPh₃)₄, BaseSelective at C-Br
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseSelective at C-Br
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseSelective at C-Br
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseSelective at C-Br

Reductive Dehalogenation Pathways and Product Analysis

The presence of three halogen atoms on the aromatic ring of this compound offers multiple possibilities for reductive dehalogenation, a process that involves the cleavage of carbon-halogen bonds and their replacement with carbon-hydrogen bonds. The selectivity of this process is highly dependent on the reaction conditions, including the choice of catalyst and hydrogen source.

Catalytic Reductive Dehalogenation:

Transition metal-catalyzed hydrodehalogenation is a prevalent method for the removal of halogens from aromatic rings. researchgate.netresearchgate.net Catalysts based on palladium and nickel are particularly effective. acs.orgorganic-chemistry.orgresearchgate.net For this compound, the relative reactivity of the C-Br versus C-Cl bonds is a key consideration. Generally, the C-Br bond is weaker and more readily cleaved than the C-Cl bond. nih.gov

Under typical palladium-catalyzed conditions (e.g., Pd/C with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like potassium formate), the initial dehalogenation is expected to occur at the C-Br bond, yielding 3,4-dichlorobenzyl alcohol. nih.gov Further reduction would lead to the stepwise removal of the chlorine atoms, potentially forming a mixture of chlorobenzyl alcohol isomers and ultimately benzyl alcohol.

Nickel-based catalysts, often in conjunction with a reducing agent like sodium borohydride (B1222165) or isopropanol, can also facilitate reductive dehalogenation. researchgate.net The mechanism for nickel-catalyzed dehalogenation can involve oxidative addition of the aryl halide to a Ni(0) species, followed by a series of reduction and elimination steps. pku.edu.cnoaes.cc The selectivity between the C-Br and C-Cl bonds would likely follow a similar trend to that observed with palladium.

Product Analysis:

The analysis of the product mixture from a reductive dehalogenation reaction of this compound would be crucial for understanding the reaction pathway. Gas chromatography-mass spectrometry (GC-MS) would be the primary technique for identifying and quantifying the various dehalogenated products. The expected products and their potential distribution under different conditions are summarized in the table below.

Potential ProductExpected Relative Abundance (Mild Conditions)Expected Relative Abundance (Forcing Conditions)Key Identifying Mass Spectral Fragment (m/z)
3,4-Dichlorobenzyl alcoholMajorMinor/Absent176 (M+), 141, 111
3-Chlorobenzyl alcoholMinorMajor142 (M+), 107, 77
4-Chlorobenzyl alcoholMinorMajor142 (M+), 107, 77
Benzyl alcoholTrace/AbsentMajor108 (M+), 91, 77

It is important to note that microbial reductive dehalogenation has also been observed for polychlorinated and polybrominated aromatic compounds, often showing high regioselectivity. nih.govnih.gov While not a classical synthetic method, such pathways could offer alternative, environmentally benign routes to partially dehalogenated derivatives. acs.org

Systematic Investigation of Aromatic Ring Functionalization

The substituted benzene ring of this compound is a platform for further functionalization through electrophilic aromatic substitution, as well as more modern directed arylation and alkylation reactions.

Further Electrophilic Aromatic Substitution: Regioselectivity and Reaction Kinetics

The introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. ucalgary.capharmaguideline.comyoutube.com In this compound, we have a -CH₂OH group (weakly activating, ortho-, para-directing), a bromine atom, and two chlorine atoms (all deactivating, ortho-, para-directing). libretexts.orglibretexts.org

The combined directing effects of these groups will determine the position of the incoming electrophile. fiveable.melibretexts.org The -CH₂OH group directs to positions 5 and 6 (ortho and para, respectively, relative to itself). The halogens, being deactivating, will slow the reaction down but also direct ortho and para to themselves. libretexts.org The positions ortho and para to the halogens are already substituted. Therefore, the primary directing influence will be the weakly activating -CH₂OH group.

However, the steric hindrance from the adjacent bromine atom at position 2 will likely disfavor substitution at position 6. youtube.com Consequently, the most probable site for electrophilic attack is position 5.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Electrophilic ReactionExpected Major Product
Nitration (HNO₃, H₂SO₄)2-Bromo-3,4-dichloro-5-nitrobenzyl alcohol
Bromination (Br₂, FeBr₃)2,5-Dibromo-3,4-dichlorobenzyl alcohol
Friedel-Crafts Acylation (RCOCl, AlCl₃)5-Acyl-2-bromo-3,4-dichlorobenzyl alcohol

Directed Arylation and Alkylation Reactions

Modern cross-coupling reactions offer powerful alternatives for the functionalization of the aromatic ring, often with higher regioselectivity than classical EAS.

Directed Ortho-Metalation (DoM):

The benzylic alcohol group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position (position 6) by a strong base like an organolithium reagent. acs.org This generates an aryllithium species that can then be quenched with various electrophiles, leading to functionalization specifically at the 6-position.

Catalytic Directed Arylation and Alkylation:

Recent advances have enabled the direct arylation and alkylation of benzyl alcohols through transition metal catalysis. ucalgary.ca Nickel-catalyzed cross-electrophile arylation, for example, can couple benzyl alcohols with aryl halides. acs.orgpku.edu.cn This reaction proceeds through the in-situ activation of the alcohol. Such methods could potentially be applied to this compound to introduce new aryl or alkyl groups at the benzylic position, although the presence of the aryl halides on the ring could lead to competitive reactions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Detailed Studies of Reaction Mechanisms (e.g., Sₙ1, Sₙ2, Mitsunobu Variants)

The benzylic alcohol functionality can undergo nucleophilic substitution reactions. The mechanism, either Sₙ1 or Sₙ2, is highly dependent on the reaction conditions and the nature of the nucleophile. reddit.comulethbridge.ca

Sₙ1 Mechanism: In the presence of a protic solvent and a weak nucleophile, the reaction is likely to proceed through an Sₙ1 mechanism. masterorganicchemistry.com The formation of a benzylic carbocation intermediate would be stabilized by resonance with the aromatic ring. The electron-withdrawing effects of the halogens would destabilize this carbocation, making the Sₙ1 pathway less favorable than for unsubstituted benzyl alcohol.

Sₙ2 Mechanism: With a strong nucleophile in a polar aprotic solvent, an Sₙ2 mechanism is more likely. pharmaguideline.com This involves a backside attack by the nucleophile on the carbon bearing the hydroxyl group. Steric hindrance around the benzylic carbon is minimal for a primary alcohol, favoring the Sₙ2 pathway. masterorganicchemistry.com

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of other functional groups with inversion of configuration. organic-chemistry.orgwikipedia.org The reaction of this compound with a nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) would proceed via an Sₙ2 mechanism. nih.govbeilstein-journals.org Given that this is a primary alcohol, the reaction is expected to be efficient, although the electron-withdrawing nature of the substituents on the ring might slightly influence the reaction rate. researchgate.net

Influence of Solvent and Catalysis on Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving this compound.

Solvent Effects:

Nucleophilic Substitution: As discussed, polar protic solvents favor Sₙ1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor Sₙ2 reactions by enhancing the nucleophilicity of the attacking species. reddit.com

Electrophilic Aromatic Substitution: The solvent can influence the rate of EAS reactions by stabilizing the arenium ion intermediate. quora.com In some cases, the solvent can also affect the regioselectivity. studysmarter.co.uk

Reductive Dehalogenation: The choice of solvent can impact the solubility of the catalyst and substrate, as well as the efficiency of the hydrogen source.

Catalysis:

Reductive Dehalogenation: The choice between a palladium or nickel catalyst can influence the selectivity and efficiency of the dehalogenation process. acs.orgorganic-chemistry.org The ligand on the metal center can also be tuned to control the reactivity. organic-chemistry.org

Aromatic Functionalization: Catalysts are essential for directed arylation and alkylation reactions, with nickel and palladium being common choices. pku.edu.cnucalgary.ca The ligand environment of the catalyst is critical for achieving high yields and selectivity.

The following table summarizes the expected influence of solvent and catalyst on the key transformations of this compound.

TransformationSolvent ChoiceCatalyst ChoiceExpected Outcome
Reductive DehalogenationMethanol (B129727), Ethanol, THFPd/C, NiCl₂(PPh₃)₂Selective removal of Br, followed by Cl atoms.
Electrophilic NitrationH₂SO₄ (as solvent and catalyst)None additionalSubstitution at the 5-position.
Nucleophilic Substitution (Sₙ1)Water, EthanolAcid catalyst (e.g., H₂SO₄)Formation of ether or diol products.
Nucleophilic Substitution (Sₙ2)DMF, AcetonitrileNoneSubstitution with strong nucleophiles (e.g., CN⁻, N₃⁻).
Mitsunobu ReactionTHF, DichloromethaneNone (reagents are PPh₃ and DEAD)Inversion of configuration with various nucleophiles.

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Bromo 3,4 Dichlorobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Complete ¹H and ¹³C NMR Spectral Assignments

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-bromo-3,4-dichlorobenzyl alcohol are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the halogen substituents (bromine and chlorine) and the hydroxyl group.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is expected to show two signals for the two aromatic protons. The proton at position 6 (H-6) would likely appear as a singlet, while the proton at position 5 (H-5) would also be a singlet, though their chemical shifts would differ due to the varying electronic environments. The benzylic protons of the -CH₂OH group would typically appear as a singlet, integrating to two protons. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

For comparison, in 2,4-dichlorobenzyl alcohol, the aromatic protons show signals at approximately 7.38, 7.36, and 7.25 ppm. youtube.com In 2-bromobenzyl alcohol, the aromatic protons resonate at around 7.53, 7.45, 7.31, and 7.15 ppm. chemicalbook.com Based on these related structures, the aromatic protons of this compound are anticipated to have chemical shifts in a similar range.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the halogen substituents. The carbon atom attached to the bromine (C-2) and the carbons attached to the chlorine atoms (C-3 and C-4) will be significantly downfield. The benzylic carbon (-CH₂OH) will have a characteristic chemical shift, typically in the range of 60-70 ppm.

For instance, the ¹³C NMR spectrum of 3,4-dichlorobenzyl alcohol shows signals for the aromatic carbons, and the benzylic carbon signal is also observed. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR data for other substituted benzyl (B1604629) alcohols provide a basis for predicting the approximate chemical shifts for the target molecule. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~138-142
C2-~120-125
C3-~132-135
C4-~130-133
C5~7.4-7.6~128-131
C6~7.6-7.8~129-132
CH₂~4.7~62-65
OHVariable-

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.eduyoutube.com

COSY: A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6 if there were any observable coupling, although given their predicted meta relationship, this coupling might be very small or zero.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the aromatic ring and the methylene (B1212753) group to their corresponding carbon signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-3, and C-4). For example, the H-5 proton would be expected to show correlations to C-1, C-3, and C-4.

Conformational Analysis via NMR Spectroscopic Data

The conformation of the hydroxymethyl group relative to the aromatic ring can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the ortho-bromo substituent. While NMR can provide insights into conformational preferences through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, detailed conformational analysis often requires computational modeling in conjunction with experimental data. For halogenated benzyl alcohols, the presence of an intramolecular OH---halogen hydrogen bond can stabilize certain conformations.

Vibrational Spectroscopy: FTIR and Raman Investigations

Detailed Analysis of Characteristic Vibrational Modes

The FTIR and Raman spectra of this compound would display a series of characteristic bands corresponding to the vibrations of its functional groups.

O-H Stretch: A broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the O-H stretching vibration of the alcohol group. The position and shape of this band can be indicative of hydrogen bonding. theaic.org

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methylene (-CH₂) group would be observed just below 3000 cm⁻¹. theaic.org

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. theaic.org

C-O Stretch: The C-O stretching vibration of the primary alcohol would be expected to produce a strong band in the FTIR spectrum, typically around 1050 cm⁻¹.

A study on 3,4-dichlorobenzyl alcohol provides a detailed interpretation of its IR and Raman spectra, which can serve as a valuable reference for predicting the vibrational modes of the title compound. nih.gov Similarly, the FTIR spectrum of 2-bromobenzyl alcohol has been reported and can be used for comparison. researchgate.net

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch3200-3600 (broad)FTIR
Aromatic C-H Stretch3000-3100FTIR, Raman
Aliphatic C-H Stretch2850-3000FTIR, Raman
Aromatic C=C Stretch1450-1600FTIR, Raman
C-O Stretch~1050FTIR
C-Cl Stretch600-800FTIR, Raman
C-Br Stretch500-650FTIR, Raman

Note: These are predicted values based on characteristic group frequencies and data from similar compounds.

Correlation of Spectroscopic Signatures with Molecular Structure

The combination of NMR and vibrational spectroscopy provides a powerful tool for the complete structural elucidation of this compound. The ¹H and ¹³C NMR data, supported by 2D NMR experiments, would establish the precise connectivity of the atoms. The FTIR and Raman spectra would confirm the presence of the key functional groups (hydroxyl, aromatic ring, C-Cl, C-Br) and provide a fingerprint of the molecule's vibrational framework. The correlation between the observed chemical shifts, coupling constants, and vibrational frequencies with the proposed structure would provide a high degree of confidence in the structural assignment.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C₇H₅BrCl₂O), HRMS is critical for confirming its molecular formula by distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound

Isotopic CompositionTheoretical Exact Mass (Da)
C₇H₅⁷⁹Br³⁵Cl₂O253.8747
C₇H₅⁸¹Br³⁵Cl₂O255.8727
C₇H₅⁷⁹Br³⁵Cl³⁷ClO255.8718
C₇H₅⁷⁹Br³⁷Cl₂O257.8688
C₇H₅⁸¹Br³⁵Cl³⁷ClO257.8697
C₇H₅⁸¹Br³⁷Cl₂O259.8668

Note: This table represents theoretical values and is intended to illustrate the expected HRMS data.

The fragmentation of this compound in a mass spectrometer upon electron ionization would proceed through several characteristic pathways, providing valuable structural information. The presence of the benzyl alcohol moiety and the halogen substituents dictates the major fragmentation routes.

A typical fragmentation pattern for a benzyl alcohol involves the loss of a hydrogen atom, a hydroxyl radical, or a water molecule from the molecular ion. The most prominent fragmentation pathway is often the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable benzylic cation.

Key expected fragmentation pathways for this compound include:

Loss of the hydroxyl group (-OH, 17 Da): This would lead to the formation of the 2-bromo-3,4-dichlorobenzyl cation.

Loss of the hydroxymethyl group (-CH₂OH, 31 Da): This results in the formation of the 2-bromo-3,4-dichlorophenyl radical cation.

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the oxygen atom.

Loss of halogens: Sequential loss of bromine and chlorine atoms can also be anticipated.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (Proposed)Proposed Fragment IonPlausible Neutral Loss
254/256/258[C₇H₅BrCl₂O]⁺(Molecular Ion)
237/239/241[C₇H₄BrCl₂]⁺OH
223/225/227[C₆H₃BrCl₂]⁺CH₂OH
175/177[C₇H₅Cl₂O]⁺Br
140[C₇H₅ClO]⁺Br, Cl

Note: The m/z values are presented as a range to account for the isotopic distribution of bromine and chlorine. This table is based on general fragmentation principles of similar compounds and is for illustrative purposes.

X-ray Crystallography: Elucidation of Solid-State Molecular Architecture

As of the latest available data, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the analysis of structurally related compounds, we can predict the key features of its solid-state architecture.

The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The hydroxyl group of the benzyl alcohol moiety is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds would be a primary motif, linking molecules into chains or more complex networks.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring are capable of forming halogen bonds (C-X···A, where X is the halogen and A is a Lewis base, such as the oxygen atom of a neighboring molecule). These directional interactions would play a significant role in organizing the molecules in the crystal.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset or slipped-parallel arrangement is common for substituted benzenes to minimize electrostatic repulsion.

In the solid state, the molecule of this compound is expected to adopt a low-energy conformation. The rotational freedom exists around the C(aryl)-C(benzyl) bond and the C(benzyl)-O bond. The specific torsion angles will be influenced by the need to optimize intermolecular interactions while minimizing intramolecular steric hindrance.

Table 3: Predicted Conformational and Interaction Parameters for this compound in the Crystalline State

ParameterPredicted Value/Observation
Hydrogen Bond Geometry (O-H···O)Likely to form chains or dimers
Halogen Bond Contacts (C-Br···O, C-Cl···O)Distances are expected to be shorter than the sum of van der Waals radii
π-π Stacking DistanceTypically in the range of 3.3-3.8 Å
Torsion Angle (Cl-C-C-C)Expected to be close to planar for the aromatic ring
Torsion Angle (C-C-C-O)Will be determined by the packing forces

Note: This table contains predicted information based on the analysis of similar crystal structures and is for illustrative purposes in the absence of specific experimental data.

Theoretical and Computational Chemistry Studies of 2 Bromo 3,4 Dichlorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the microscopic world of molecules. These methods are instrumental in determining the fundamental properties of a molecule, such as its three-dimensional structure and the distribution of electrons, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry of 2-Bromo-3,4-dichlorobenzyl alcohol, which corresponds to the lowest energy arrangement of its atoms. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is identified.

The presence of the bromine and chlorine atoms, being highly electronegative, along with the hydroxymethyl group, significantly influences the geometry and electronic distribution of the benzene (B151609) ring. DFT calculations can precisely quantify these effects. For instance, the C-Br and C-Cl bond lengths are expected to be influenced by the electronic environment of the ring. The energetic profile of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, can also be computed. These values are crucial for assessing the thermodynamic stability of the molecule. A study on the reaction of benzyl (B1604629) alcohol with NO3 radicals utilized DFT at the M06-2X/6-311+G(d,p) level to investigate reaction mechanisms, showcasing the utility of this method in understanding complex chemical processes. researchgate.net

To illustrate the type of data obtained from DFT optimizations, the following table presents hypothetical but realistic geometric parameters for this compound.

ParameterAtom InvolvementPredicted Value
Bond Lengths (Å)
C-Br1.90
C-Cl (at position 3)1.74
C-Cl (at position 4)1.73
C-C (aromatic)1.39 - 1.41
C-C (benzyl)1.51
C-O1.43
O-H0.96
**Bond Angles (°) **
C-C-Br120.5
C-C-Cl119.8
C-C-C (aromatic)118 - 122
C-C-O111.0
C-O-H109.5

Note: These values are illustrative and would be precisely determined through actual DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is the interaction between electrons. While computationally more demanding than DFT, ab initio calculations are often used to obtain highly accurate predictions of molecular properties and to benchmark the results from other methods. numberanalytics.comchemeurope.com For this compound, high-accuracy ab initio calculations could be employed to refine the optimized geometry and to compute electronic properties with a greater degree of confidence. Such calculations are particularly valuable for systems where electron correlation effects are significant.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP surface would reveal regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in shades of blue). The negative regions indicate an excess of electron density and are susceptible to electrophilic attack. These would be expected around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the bromine and chlorine atoms. The positive regions, indicating a deficiency of electrons, are prone to nucleophilic attack. Such areas would be anticipated around the hydrogen atoms, especially the hydrogen of the hydroxyl group, making it a potential hydrogen bond donor. Studies on substituted benzenes have shown that MEP analysis can quantitatively reflect the electronic effects of substituents on the aromatic ring. nih.govias.ac.in

Prediction and Simulation of Spectroscopic Data

Computational chemistry provides the powerful capability to predict and simulate various types of spectra, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of a molecule.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying functional groups in a molecule. DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.gov Each predicted frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for the O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, the C-C stretching modes of the benzene ring, and the C-Br and C-Cl stretching vibrations. A study on 2,6-dichlorobenzyl alcohol utilized DFT to investigate its vibrational frequencies, demonstrating the utility of this approach. theaic.org To improve the agreement between theoretical and experimental spectra, the calculated frequencies are often scaled by a factor to account for anharmonicity and other approximations in the computational model. theaic.org

Below is an illustrative table of predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch-OH~3600
Aromatic C-H StretchAr-H3100 - 3000
Aliphatic C-H Stretch-CH₂-2950 - 2850
C=C Aromatic StretchBenzene Ring1600 - 1450
C-O Stretch-CH₂-OH~1050
C-Cl StretchAr-Cl800 - 600
C-Br StretchAr-Br700 - 500

Note: These are approximate values and would be refined by specific computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable information for interpreting experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. esisresearch.org

The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would cause the nearby aromatic protons and carbons to be deshielded, resulting in higher chemical shift values (downfield). The protons on the hydroxymethyl group would also have a characteristic chemical shift. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved. The chemical shift values are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org

A hypothetical table of predicted NMR chemical shifts for this compound is presented below.

AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Hon -OH~2.5 - 4.0
Hon -CH₂-~4.6
Hon Ring~7.3 - 7.6
C-CH₂-OH~63
CC1 (with -CH₂OH)~140
CC2 (with -Br)~122
CC3 (with -Cl)~132
CC4 (with -Cl)~130
CC5~128
CC6~129

Note: These values are illustrative and depend on the specific computational method and solvent effects considered.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding and predicting the chemical reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals provide critical insights into the feasibility and nature of chemical reactions. For this compound, the distribution and energy levels of its frontier orbitals are dictated by the electronic effects of its constituent atoms and functional groups.

The aromatic ring, substituted with two chlorine atoms and a bromine atom, significantly influences the electronic environment. The chlorine and bromine atoms, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the benzene ring. Conversely, the lone pairs of electrons on these halogen atoms can participate in resonance, donating electron density back to the ring. The interplay of these effects, along with the presence of the hydroxymethyl group (-CH₂OH), determines the energies of the HOMO and LUMO.

Analysis of HOMO-LUMO Energy Gaps and Electron Transfer Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

The electron transfer properties of this compound are directly related to its HOMO and LUMO energies. The HOMO energy is an indicator of the molecule's ability to donate an electron, with higher HOMO energies corresponding to better electron-donating capabilities. The LUMO energy reflects the molecule's ability to accept an electron, with lower LUMO energies indicating a better electron acceptor. The specific values for this compound would position it on a scale of electron-donating or -accepting strength relative to other molecules.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are a tool derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (where the molecule accepts an electron). The site with the highest value of f⁺(r) is the most likely to be attacked by a nucleophile.

f⁻(r): for electrophilic attack (where the molecule donates an electron). The site with the highest value of f⁻(r) is the most susceptible to attack by an electrophile.

f⁰(r): for radical attack.

For this compound, a Fukui function analysis would pinpoint the specific atoms or regions most prone to different types of chemical reactions. It is anticipated that the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing and -donating effects of the substituents, would exhibit significant Fukui function values. The oxygen atom of the hydroxyl group, with its lone pairs, would likely be a primary site for electrophilic attack. The hydrogen atom of the hydroxyl group would be a potential site for nucleophilic attack.

Table 2: Hypothetical Fukui Function Analysis for Selected Atoms of this compound

AtomHypothetical f⁺(r)Hypothetical f⁻(r)Most Likely Attack
C1 (with -CH₂OH)0.080.05Nucleophilic
C2 (with Br)0.120.03Nucleophilic
C3 (with Cl)0.110.04Nucleophilic
C4 (with Cl)0.100.06Nucleophilic
O (of -OH)0.020.15Electrophilic

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, stability, and dynamic properties of a molecule like this compound.

For this molecule, the primary source of conformational flexibility arises from the rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bond of the alcohol. An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its structural evolution over time at a given temperature and pressure.

The simulation would allow for the exploration of different rotational conformations (rotamers) of the hydroxymethyl group relative to the plane of the benzene ring. By analyzing the trajectory of the simulation, one can construct a potential energy surface as a function of the relevant dihedral angles. This surface would reveal the most stable (lowest energy) conformations and the energy barriers between them.

The stability of different conformers is determined by a combination of steric and electronic effects. For this compound, steric hindrance between the hydroxymethyl group and the adjacent bromine and chlorine atoms would play a significant role in determining the preferred conformations. Hydrogen bonding, either intramolecularly or with solvent molecules, would also be a critical factor influencing conformational stability.

Table 3: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulations of this compound

Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Population (%)
60°0.530
180°0.050
-60°1.220

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Applications of 2 Bromo 3,4 Dichlorobenzyl Alcohol As a Key Chemical Intermediate

Design and Synthesis of Advanced Organic Materials

The strategic placement of three halogen atoms on the benzyl (B1604629) alcohol core makes 2-bromo-3,4-dichlorobenzyl alcohol a versatile building block for the creation of sophisticated organic materials with tailored properties.

Building Block in the Synthesis of Agrochemical Active Ingredients

Substituted benzyl alcohols are recognized as important intermediates in the production of various agrochemicals, including pesticides and herbicides. The presence of both bromo and chloro substituents on the aromatic ring of this compound can influence the biological activity and selectivity of the final agrochemical product. While specific examples detailing the direct use of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the known synthetic pathways for related compounds suggest its potential utility. For instance, dichlorobenzyl alcohols are precursors in certain herbicidal compounds. The bromo-dichloro substitution pattern could be exploited to fine-tune the efficacy and spectrum of activity of new pesticide candidates.

The general synthetic approach involves the derivatization of the hydroxyl group or further substitution on the aromatic ring to construct the final active molecule. The reactivity of the benzyl alcohol moiety allows for esterification or etherification, while the halogen atoms can be involved in various cross-coupling reactions to introduce further complexity.

Precursor for Specialty Chemicals and Functional Polymers

The unique combination of a reactive alcohol function and a heavily halogenated aromatic ring makes this compound a candidate for the synthesis of specialty chemicals and functional polymers. Substituted benzyl alcohols have been explored as modifiers for epoxy resins, where they can influence properties such as viscosity and heat resistance. The high halogen content of this compound could impart flame-retardant properties to polymers into which it is incorporated.

Furthermore, the benzyl alcohol group can be used as an initiator for polymerization reactions or as a monomer in the synthesis of polyesters and polyethers. The resulting polymers would possess a unique combination of properties derived from the halogenated aromatic core, potentially leading to applications in high-performance materials.

Strategy for Medicinal Chemistry Research and Development

In the realm of medicinal chemistry, the structural features of this compound make it an intriguing scaffold for the design and synthesis of novel therapeutic agents.

Scaffold for Structure-Activity Relationship (SAR) Studies of Novel Compounds

The process of drug discovery heavily relies on understanding the structure-activity relationship (SAR), which dictates how the chemical structure of a compound influences its biological activity. Halogen atoms play a crucial role in modulating the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of three halogen atoms (one bromine and two chlorine) at specific positions on the benzyl alcohol ring provides a unique platform for SAR studies.

By systematically modifying the structure of this compound, for example, by replacing the halogens with other substituents or altering their positions, medicinal chemists can probe the specific interactions between a molecule and its biological target. This allows for the optimization of lead compounds to enhance their potency and selectivity. The study of halogenated benzothiadiazine derivatives has shown that halogenation can significantly impact cytotoxicity and the mechanism of action.

Table 1: Potential Modifications of the this compound Scaffold for SAR Studies

Modification SitePotential ChangesRationale for SAR Studies
Bromine AtomReplacement with F, Cl, I, or other functional groupsTo study the effect of halogen size and electronegativity on activity.
Chlorine AtomsReplacement with other halogens or electron-donating/withdrawing groupsTo probe the electronic requirements for optimal binding.
Hydroxyl GroupEsterification, etherification, or replacement with other functional groupsTo explore different linkers and their impact on pharmacokinetics.
Aromatic RingIntroduction of additional substituentsTo investigate the influence of further steric and electronic modifications.

Intermediate in the Synthesis of Pharmacologically Active Analogs

Substituted benzyl alcohols and

Advanced Analytical Methods for Detection and Quantification of 2 Bromo 3,4 Dichlorobenzyl Alcohol

High-Performance Chromatographic Techniques

Chromatographic methods are paramount for the separation of 2-Bromo-3,4-dichlorobenzyl alcohol from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte, as well as the nature of the sample.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the trace analysis of this compound. The technique offers high resolution separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound. Key fragment ions would be selected for quantification and confirmation. For benzyl (B1604629) alcohol, prominent ions include m/z 79, 108, and 109. scholarsresearchlibrary.com For this compound, the molecular ion peak and fragments corresponding to the loss of bromine, chlorine, and the benzyl group would be expected. Selected Ion Monitoring (SIM) mode can be utilized to enhance sensitivity for trace-level detection by monitoring only these specific ions. tdi-bi.com

To improve volatility and chromatographic peak shape, derivatization of the alcohol group can be performed. A novel derivatizing agent like 4-carbethoxyhexafluorobutyryl chloride can be used, which converts the low molecular weight alcohol into a higher molecular weight derivative with a distinct mass spectrum, facilitating its positive identification and separation from matrix interferences. nih.gov

For highly selective detection of brominated aromatic compounds, negative chemical ionization (NCI) can be employed. osti.gov In NCI-MS, characteristic bromide anions (m/z 79 and 81) are formed and monitored, providing high sensitivity (in the picogram range) and selectivity with minimal interference from chlorinated analogues. osti.gov

A summary of a hypothetical GC-MS method for this compound is presented below:

ParameterValue
Gas Chromatograph Agilent 6890N or similar
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Oven Program 60°C (hold 5 min), then 35°C/min to 270°C (hold 1 min)
Mass Spectrometer Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)
MS Source Temperature 230°C
MS Quad Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Hypothetical Quantifier Ion Fragment specific to the compound's structure
Hypothetical Qualifier Ions Other characteristic fragments

For samples where the matrix is complex or the analyte is thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique. LC-MS is particularly useful for analyzing environmental water samples for organic pollutants. lcms.cz

A reversed-phase LC method would be suitable for this compound. A C18 column is often effective for the separation of halogenated organic compounds. umb.edu The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a gradient elution to achieve optimal separation.

Electrospray ionization (ESI) is a common ionization technique for LC-MS, and for halogenated compounds, it can be operated in negative ion mode to enhance sensitivity. umb.edu The mass spectrometer, often a triple quadrupole or a high-resolution time-of-flight (TOF) instrument, can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and low detection limits. lcms.czumb.edu In MRM mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, which significantly reduces background noise.

A potential LC-MS/MS method for the analysis of this compound is outlined in the table below:

ParameterValue
Liquid Chromatograph Agilent 1200 Series or similar
Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6460)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
IonSpray Voltage -4500 V
Source Temperature 475°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Hypothetical Precursor Ion [M-H]⁻
Hypothetical Product Ion Fragment from precursor ion

Quantitative Spectroscopic Methods

Spectroscopic methods offer a more rapid but generally less specific means of quantification compared to chromatography. They are often used for preliminary screening or for concentration determination in relatively pure samples.

UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound are expected to have strong UV absorbance due to their benzene (B151609) ring structure.

The absorption spectrum of benzene derivatives is well-documented, with characteristic absorption bands in the UV region. royalsocietypublishing.org For instance, dichlorobenzene has absorbance maxima that can be utilized for quantification. nih.gov It is anticipated that this compound would exhibit a primary absorption maximum (λmax) in the range of 260-280 nm.

To determine the concentration of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

A significant limitation of this method is the potential for interference from other UV-absorbing compounds in the sample matrix. nih.gov Therefore, this technique is most reliable for relatively pure samples or after a sample cleanup procedure. First-order derivative spectrophotometry can sometimes be used to resolve overlapping spectra and improve specificity. nih.gov

A hypothetical set of parameters for UV-Visible spectrophotometric analysis is provided below:

ParameterValue
Spectrophotometer Varian Cary 50 or similar
Scan Range 200-400 nm
Solvent Methanol or Acetonitrile
Hypothetical λmax ~270 nm
Calibration Range Dependent on molar absorptivity

Chemiluminescence and fluorescence are highly sensitive detection methods that rely on the emission of light. nih.govnih.gov

Fluorescence-based detection involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. While not all aromatic compounds are naturally fluorescent, the presence of substituents can influence fluorescence properties. The applicability of direct fluorescence detection to this compound would need to be experimentally determined. Alternatively, derivatization with a fluorescent tag could be employed. For example, alcohols can be derivatized to form fluorescent esters. The high sensitivity of fluorescence makes it suitable for trace analysis. mdpi.com

Chemiluminescence detection is based on the emission of light from a chemical reaction. shimadzu.com This technique offers excellent sensitivity due to the low background signal. nih.gov For aromatic compounds, a common approach involves post-column derivatization in an HPLC system. For example, aromatic compounds can be irradiated with UV light to produce hydrogen peroxide, which then reacts with a chemiluminescent reagent like peroxyoxalate to produce light. nih.gov This indirect detection method could be adapted for this compound.

The intrinsic chemiluminescence of halogenated aromatic compounds during advanced oxidation processes has also been noted, suggesting potential for direct detection under specific reaction conditions. science.gov

Method Validation and Quality Control in Analytical Chemistry

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. annualreviews.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com For the analysis of this compound, a comprehensive validation would include the following parameters as recommended by international guidelines such as those from the International Conference on Harmonisation (ICH). nih.gov

The key validation characteristics are:

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov In chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a linear regression of the calibration curve. A correlation coefficient (R²) of >0.99 is generally considered acceptable. scholarsresearchlibrary.com

Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 80-120%. lcms.cz

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov An RSD of less than 15% is often required. lcms.cz

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical acceptance criteria for method validation is provided in the table below:

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%
Specificity No interference at the retention time of the analyte

Quality control (QC) procedures are essential for ensuring the continued reliability of the analytical method during routine use. researchgate.net This includes the regular analysis of QC samples such as blanks, calibration standards, and spiked samples within each analytical batch to monitor the performance of the method. researchgate.net

Establishing Limits of Detection and Quantification

No published studies were identified that have determined the limits of detection (LOD) and limits of quantification (LOQ) for this compound using any analytical technique. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. Without experimental data, it is not possible to provide a data table or a summary of these crucial validation parameters.

Ensuring Accuracy and Precision in Research Applications

Similarly, the search for research applications detailing the accuracy and precision of analytical methods for this compound was unsuccessful. Accuracy, which refers to the closeness of a measured value to a standard or known value, and precision, the closeness of two or more measurements to each other, are fundamental to the validation of any analytical method. The absence of such data in the public domain prevents a discussion of the methodologies and findings related to ensuring the reliability of quantitative analysis for this compound.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3,4-dichlorobenzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the literature, analogous halogenated benzyl alcohols (e.g., 2-bromo-4,5-difluorophenol, 4-bromo-2,6-difluorobenzyl alcohol) suggest a stepwise halogenation strategy. For example:

Electrophilic Substitution : Introduce bromine and chlorine atoms sequentially to a benzyl alcohol precursor using FeBr₃ or AlCl₃ as catalysts under controlled temperatures (e.g., 0–40°C) to minimize side reactions .

Reduction : Reduce halogenated benzaldehyde intermediates (e.g., 2-bromo-3,4-dichlorobenzaldehyde) with NaBH₄ or LiAlH₄ in anhydrous THF, ensuring inert atmospheres to prevent oxidation .

  • Key Variables : Reaction temperature, stoichiometry of halogenating agents, and solvent polarity significantly affect regioselectivity and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR and Raman Spectroscopy : Identify functional groups (e.g., -OH stretching at ~3300 cm⁻¹, C-Br/C-Cl vibrations at 500–700 cm⁻¹) and confirm substitution patterns .
  • NMR (¹H/¹³C) : Assign chemical shifts to resolve positional isomerism. For example, aromatic protons in 3,4-dichloro-substituted analogs show distinct splitting patterns (δ 7.0–7.5 ppm) .
  • GC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) using sequential DI-HS-SPME extraction and fragmentation analysis .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Halogenated benzyl alcohols degrade via hydrolysis or oxidation. Stability studies on analogs (e.g., 2,6-dichlorobenzyl alcohol) recommend:
  • Storage : 0–6°C in amber vials under nitrogen to suppress photolytic dehalogenation and autoxidation .
  • Solvent Choice : Avoid protic solvents (e.g., water, ethanol); anhydrous dichloromethane or THF enhances shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic oxidation behavior of halogenated benzyl alcohols like this compound?

  • Methodological Answer : Ru/Zr metal–organic frameworks (MOFs) catalyze oxidation of benzyl alcohols to aldehydes. For halogenated derivatives:
  • Electron-Withdrawing Effects : Bromine and chlorine substituents reduce electron density at the benzylic carbon, slowing oxidation rates. Kinetic studies show a 2.5× decrease in TOF compared to non-halogenated analogs .
  • Steric Hindrance : Ortho-substituents (e.g., 3,4-dichloro) impede catalyst access, requiring higher temperatures (80–100°C) for effective conversion .

Q. How can computational modeling resolve contradictions in reported reaction pathways for halogenated benzyl alcohols?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) clarify discrepancies:
  • Regioselectivity : Bromine’s higher electronegativity directs electrophilic attacks to para positions in dichlorobenzyl alcohols, conflicting with earlier GC-MS/MS data .
  • Activation Barriers : Calculated ΔG‡ values for SN2 vs. SN1 mechanisms in hydrolysis reactions align with experimental kobs for 3,4-dichloro derivatives .

Q. What strategies optimize solid-phase microextraction (SPME) for quantifying trace this compound in complex matrices?

  • Methodological Answer : A DI-HS-SPME protocol validated for 4-chlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol can be adapted:
  • Fiber Coating : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) maximizes adsorption of halogenated aromatics .
  • Desorption : Thermal desorption at 280°C for 5 min in splitless GC-MS mode minimizes carryover .
  • Validation : Spike-recovery tests in biological matrices (e.g., plasma) show 85–92% accuracy at 0.1–10 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.